molecular formula C16H16N4O B1199296 Hydroxystilbamidine CAS No. 495-99-8

Hydroxystilbamidine

Cat. No.: B1199296
CAS No.: 495-99-8
M. Wt: 280.32 g/mol
InChI Key: TUESWZZJYCLFNL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound, also known as Fluoro-Gold™ , primarily targets extracellular DNA and lysosomes . It exhibits a strong affinity for nucleic acids, particularly DNA . In Trypanosomes, there is extensive and selective binding of this compound to the kinetoplastic DNA .

Mode of Action

This compound interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of binding to extranuclear DNA, causing numerous mutations . This compound is also taken up in the lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .

Biochemical Pathways

It is known that the drug has an affinity for nucleic acids, mainly dna . This interaction leads to modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This suggests that this compound may affect pathways related to DNA replication and cellular division.

Pharmacokinetics

It is known that this compound is less toxic than stilbamidine, both experimentally and clinically . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The binding of this compound to DNA and lysosomes results in a number of molecular and cellular effects. It inhibits cell division and reproduction in Trypanosomes , and causes numerous mutations in yeast by binding to extranuclear DNA . Additionally, it leads to an increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .

Action Environment

It is known that this compound is less toxic than stilbamidine, suggesting that it may be more stable and effective in various environments

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUESWZZJYCLFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023136
Record name Hydroxystilbamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-99-8
Record name Hydroxystilbamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxystilbamidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxystilbamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].

A: Yes, this compound has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with this compound led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].

A: Research suggests that this compound can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].

A: The molecular formula of this compound isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].

A: this compound exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].

ANone: The provided research papers primarily focus on the therapeutic applications of this compound, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.

ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with this compound.

A: this compound, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of this compound that contribute to its binding affinity and activity against the kinetoplast require further investigation.

A: this compound isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].

ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of this compound. Therefore, specific information on current SHE regulations and compliance is not available in these papers.

A: this compound isethionate is primarily administered intravenously [, ].

A: this compound exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].

ANone: The research papers do not provide conclusive information on whether this compound crosses the blood-brain barrier.

ANone: The exact elimination pathway of this compound is not extensively discussed in the provided research.

A: this compound has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].

ANone: This Q&A focuses on the scientific aspects of this compound and does not provide dosage information.

A: Yes, mice have been used as a model organism to study the effects of this compound on trypanosome infections [, , ] and immune response [].

ANone: The provided research papers primarily focus on the clinical efficacy and initial use of this compound for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.

ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between this compound and other antifungal agents.

ANone: This Q&A focuses on the scientific aspects of this compound and does not provide information on lethal doses.

A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing this compound in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of this compound and related aromatic diamidines [].

A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of this compound in biological fluids like serum and urine [].

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: While the research mentions that the isethionate salt form improves this compound's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.

ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of this compound is not available in these research papers.

A: There is evidence suggesting that this compound can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.

ANone: The provided research papers do not offer insights into the interactions of this compound with drug transporters.

ANone: Information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.

ANone: While the research highlights the therapeutic use of this compound, details regarding its biocompatibility and biodegradability are not explicitly addressed.

A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where this compound is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.

ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for this compound.

ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying this compound.

A: The first reports of this compound's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].

A: Yes, the fluorescent properties of this compound have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.

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